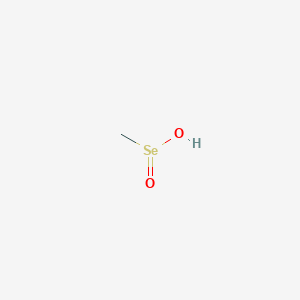

Methaneseleninic acid

描述

属性

IUPAC Name |

methaneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2Se/c1-4(2)3/h1H3,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQANLFPOFICBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040550 | |

| Record name | Methylselenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28274-57-9 | |

| Record name | Methylseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28274-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylselenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028274579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylselenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methaneseleninic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9900C6V162 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Oxidative Approaches to Methaneseleninic Acid Synthesis

Oxidative methods are the most common routes for the synthesis of methaneseleninic acid. These approaches typically involve the oxidation of organoselenium precursors where the selenium atom is in a lower oxidation state.

A convenient and widely used method for preparing methaneseleninic acid is the oxidation of dimethyl diselenide (CH₃SeSeCH₃). wikipedia.orgwikiwand.com This process typically employs hydrogen peroxide (H₂O₂) as the oxidizing agent. wikipedia.orgwikiwand.com The reaction proceeds by cleaving the selenium-selenium bond and oxidizing each selenium atom.

Detailed experimental protocols often involve dissolving dimethyl diselenide in a suitable solvent like glacial acetic acid and gradually adding a controlled amount of hydrogen peroxide while maintaining a low temperature to manage the exothermic nature of the reaction.

Table 1: Experimental Conditions for Oxidation of Dimethyl Diselenide

| Parameter | Condition |

| Starting Material | Dimethyl diselenide |

| Oxidizing Agent | 3% or 30% Hydrogen Peroxide wikipedia.org |

| Solvent | Glacial Acetic Acid |

| Temperature | Maintained below 10°C |

| Reaction Time | Approximately 12 hours |

| Atmosphere | Nitrogen |

This method is scalable and can produce methaneseleninic acid with good purity after purification steps such as recrystallization.

Seleninic acids, including methaneseleninic acid, can be synthesized by the oxidation of selenoesters (R-Se-C(=O)-R') using dimethyldioxirane (B1199080) (DMDO). wikipedia.orgwikiwand.com This method offers a high degree of control, as the use of a stoichiometric amount of DMDO selectively yields the seleninic acid. wikipedia.orgwikiwand.com Using an excess of DMDO can lead to further oxidation to the corresponding selenonic acid (R-Se(=O)₂-OH). wikipedia.orgwikiwand.com

The reaction is typically carried out in a mixture of acetone (B3395972) and water at low temperatures.

Table 2: Key Parameters for DMDO Oxidation of Selenoesters

| Parameter | Details |

| Substrate | Selenoester (e.g., CH₃SeCOCH₃) |

| Oxidant | Dimethyldioxirane (DMDO) |

| Stoichiometry | 1 equivalent for seleninic acid |

| Solvent | Acetone/water mixture (e.g., 9:1 v/v) |

| Temperature | -20°C |

| Reaction Time | 2–3 hours |

| Yield | 70–80% |

| Purity | ≥90% (by HPLC) |

Methaneseleninic acid is a significant oxidation product of certain selenocysteine (B57510) derivatives, which are naturally occurring or synthetically prepared amino acids containing selenium. nih.govvulcanchem.comacs.org

The oxidation of γ-glutamyl-Se-methylselenocysteine results in the formation of methaneseleninic acid. nih.govvulcanchem.comacs.org This reaction mimics metabolic pathways observed in biological systems. Studies have shown that oxidation with agents like hydrogen peroxide leads to the production of methaneseleninic acid and dimethyl diselenide as major products. nih.govacs.orgnih.gov The oxidation proceeds through a selenoxide intermediate. nih.govacs.org

Similarly, the oxidation of Se-methylselenocysteine is a direct route to methaneseleninic acid. nih.govvulcanchem.comacs.org This reaction has been studied using various analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which confirmed methaneseleninic acid as the principal organic oxidation product. nih.govumass.edu The oxidation of Se-methylselenocysteine also yields dimethyl diselenide. nih.govacs.org

Formation from Selenocysteine Derivatives

Oxidation of γ-Glutamyl-Se-methylselenocysteine

Electrochemical Synthesis Pathways

Emerging as a more sustainable and controlled alternative, electrochemical synthesis offers a promising method for producing methaneseleninic acid. This technique typically involves the direct oxidation of selenols, such as methaneselenol (B1239778) (CH₃SeH), at the surface of an electrode.

The general electrochemical reaction is: CH₃SeH + 2H₂O → CH₃SeO₂H + 4H⁺ + 4e⁻

This method allows for precise control over the reaction by adjusting the electrode potential.

Table 3: Characteristics of Electrochemical Synthesis

| Feature | Description |

| Precursor | Selenols (e.g., Methaneselenol) |

| Electrodes | Platinum electrodes in acidic media |

| Control | High precision via potential control (±0.1 V) |

| Yield | 60–70% |

| Current Efficiency | 85–90% |

| Advantages | Scalable, minimal waste |

| Challenges | Requires high-purity precursors |

Catalytic Enhancement and Reaction Parameter Optimization

The synthesis of methaneseleninic acid (CH₃SeO₂H) can be achieved through various routes, primarily involving the oxidation of precursors like dimethyl diselenide (CH₃SeSeCH₃) or the disproportionation of methaneselenenic acid (CH₃SeOH). The efficiency and yield of these synthetic protocols are highly dependent on the careful optimization of reaction parameters, including the use of catalysts, solvent systems, temperature, and additives. These factors collectively influence reaction kinetics, equilibrium position, and the minimization of side products.

Acidic conditions play a crucial role in several synthetic and reactive pathways involving methaneseleninic acid. In the synthesis via oxidation of dimethyl diselenide, glacial acetic acid is often employed not just as a solvent but also as a catalyst that facilitates the reaction. The acidic environment can enhance the electrophilicity of the oxidizing agent (e.g., hydrogen peroxide) and stabilize intermediates.

Furthermore, the reactivity of methaneseleninic acid itself is pH-dependent. Studies on the enzymatic reduction of methaneseleninic acid by thioredoxin reductase show that the reaction is significantly faster at a slightly acidic pH of 6.1. nih.govresearchgate.net This suggests that the protonated form of the seleninic acid group is more susceptible to nucleophilic attack, a principle that can be applied to its synthesis. In some organic reactions, acidic catalysts are used to promote the formation of seleninic acids from their precursors. nih.gov The protonation of intermediates can lower the activation energy required for key bond-forming or bond-breaking steps, thereby accelerating the reaction rate.

The choice of solvent is a critical parameter that directly impacts reaction rates and product yields by influencing the solubility of reactants and the stability of transition states. For the synthesis of methaneseleninic acid via the disproportionation of selenenic acids, polar aprotic solvents such as dimethylformamide (DMF) are particularly effective. These solvents can stabilize the polar transition state, thereby enhancing the reaction rate.

Precise temperature control is paramount in the synthesis of methaneseleninic acid to ensure high yields and purity by preventing side reactions and decomposition. Different synthetic routes require distinct thermal conditions.

For instance, during the oxidation of dimethyl diselenide with hydrogen peroxide in glacial acetic acid, the temperature must be maintained below 10°C. This control is necessary to manage the exothermic nature of the reaction and to prevent over-oxidation of the desired seleninic acid to the corresponding selenonic acid.

Conversely, the disproportionation of methaneselenenic acid is typically conducted at a higher temperature of 25°C, which allows the reaction to reach equilibrium within a reasonable timeframe of 6 to 8 hours. In the case of selenoester oxidation using DMDO, the reaction is carried out at a much lower temperature of -20°C to control the reactivity of the potent oxidizing agent and ensure selective formation of the seleninic acid.

| Synthetic Method | Precursor | Reagent | Optimal Temperature | Purpose of Temperature Control |

| Oxidation | Dimethyl diselenide | H₂O₂ / Acetic Acid | < 10°C | To control exothermicity and prevent over-oxidation. |

| Disproportionation | Methaneselenenic acid | - | 25°C | To achieve equilibrium in a 6-8 hour timeframe. |

| Selenoester Oxidation | Selenoesters | Dimethyldioxirane (DMDO) | -20°C | To ensure controlled and selective oxidation. |

Additives can be introduced into the reaction mixture to influence the position of the chemical equilibrium, often by removing a byproduct. This strategy is an application of Le Chatelier's principle and is particularly useful in reversible reactions like the disproportionation of methaneselenenic acid.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of Methaneseleninic Acid

The redox chemistry of methaneseleninic acid is characterized by its ability to act as both an oxidizing agent and to be reduced to the key metabolite, methylselenol (CH₃SeH). wikipedia.org This dual reactivity is fundamental to its mechanism of action in biological systems and its utility in chemical transformations.

Oxidizing Agent Functionality in Organic Transformations

Methaneseleninic acid is recognized as a useful oxidizing agent in organic synthesis. vulcanchem.comchemicalbook.com It is a major product formed during the oxidation of other organoselenium compounds like γ-glutamyl-Se-methylselenocysteine and Se-methylselenocysteine. vulcanchem.comchemicalbook.com Seleninic acids, in general, are effective catalysts for various oxidation reactions, including the epoxidation of alkenes and Baeyer-Villiger oxidations when used with hydrogen peroxide. wikipedia.org In these processes, peroxyseleninic acids (R-Se(=O)-OOH) are believed to be the active oxidizing species. wikipedia.org

Reductive Pathways to Methylselenol

A crucial aspect of methaneseleninic acid's biochemistry is its reduction to methylselenol (CH₃SeH), a volatile and highly reactive metabolite. wikipedia.orgencyclopedia.pub This conversion is considered a key step for the biological effects attributed to selenium compounds. wikipedia.orgencyclopedia.pub The reduction can occur through both non-enzymatic and enzymatic pathways.

Methaneseleninic acid can be reduced non-enzymatically by glutathione (B108866) (GSH), a major intracellular thiol. jst.go.jpresearchgate.net This reaction proceeds through the formation of a methyl-selenium-glutathione intermediate (CH₃Se-SG), which is then further reduced in the presence of excess thiols to yield methylselenol. encyclopedia.pubjst.go.jp Studies have shown that in the presence of glutathione, methaneseleninic acid is readily converted to methylselenol, a process that is critical for its biological activity. jst.go.jpresearchgate.net

Enzymatic systems also play a significant role in the reduction of methaneseleninic acid. The reduction can be catalyzed by enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing equivalent. researchgate.net Glutathione reductase and the thioredoxin/thioredoxin reductase system can enzymatically produce methylselenol from methaneseleninic acid precursors. researchgate.netmdpi.comnih.gov

Mammalian thioredoxin reductase (TrxR), a selenoenzyme itself containing a rare selenocysteine (B57510) (Sec) residue, is a key enzyme in the reduction of methaneseleninic acid. researchgate.netacs.orgnih.gov Research has demonstrated that both the full-length and a truncated version of mammalian thioredoxin reductase can efficiently catalyze the reduction of methaneseleninic acid. researchgate.netacs.orgnih.gov The reduction is notably fast, particularly at an acidic pH of 6.1. researchgate.netacs.orgnih.gov Interestingly, the truncated enzyme, lacking the C-terminal selenocysteine, is only about four times slower in this reaction than the full-length enzyme. researchgate.netacs.orgnih.gov This efficient reduction by TrxR underscores the enzyme's resilience to oxidative stress and its role in maintaining cellular redox balance. researchgate.netacs.orgnih.gov The interaction is significant as it suggests that even if the selenocysteine residue in TrxR becomes oxidized to a seleninic acid form, it can be rapidly reduced back to its active state. researchgate.netacs.orgnih.gov

| Enzyme System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Mammalian Thioredoxin Reductase (TrxR) | Methaneseleninic Acid | Efficiently reduces MSA to methylselenol. The reaction is fast, especially at acidic pH. | researchgate.netacs.orgnih.gov |

| Truncated Mammalian TrxR | Methaneseleninic Acid | Catalyzes the reduction at a rate only 4-fold slower than the full-length enzyme. | researchgate.netacs.orgnih.gov |

| Glutathione Reductase (GR) | Methylseleninoglutathione (CH₃Se-SG) | Can reduce the intermediate formed from MSA and GSH, contributing to methylselenol production. | researchgate.netmdpi.comnih.gov |

Enzymatic Reduction Involving NADPH Systems

Subsequent Metabolite Generation

The reduction of methaneseleninic acid to methylselenol is a pivotal step that leads to the formation of several other metabolites. Methylselenol itself is a central, redox-active selenium metabolite. frontiersin.org It can undergo further metabolic transformations. In vivo studies in rats have shown that after intravenous injection of ⁷⁷Se-enriched methaneseleninic acid, the selenium is rapidly taken up by red blood cells and then redistributed. nih.gov

Subsequent metabolites identified include:

Dimethyl diselenide (CH₃SeSeCH₃) : This can be formed from methylselenol and has been identified as a volatile metabolite. researchgate.net

Selenosugars : These are major urinary metabolites, suggesting that methylselenol can be converted to selenide (B1212193) and then incorporated into these sugar moieties for excretion. nih.gov

Trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺) : This is another urinary metabolite, indicating that methylation of methylselenol is a metabolic pathway. nih.gov

Se-methylselenocysteine and Selenomethionine (B1662878) : In isolated rat hepatocytes, these amino acids have been identified as major and minor metabolites, respectively, indicating pathways for the incorporation of the methylseleno group into amino acid structures. researchgate.netrsc.org

Demethylation to Hydrogen Selenide

The metabolic journey of methaneseleninic acid can lead to the formation of hydrogen selenide (H₂Se). This process begins with the reduction of MSA to its key metabolite, methylselenol (CH₃SeH). researchgate.netresearchgate.net Subsequently, methylselenol can undergo demethylation to yield hydrogen selenide. researchgate.netresearchgate.netmdpi.com

In vitro studies using rat organ supernatants and homogenates have provided evidence for this demethylation pathway. nih.gov By employing isotopically labeled substrates, researchers have demonstrated that the demethylation of methylselenol to selenide is an efficient process. nih.gov Although direct observation of H₂Se from methylselenol demethylation has been challenging, the quantification of its oxidation product, selenite (B80905) (SeO₃²⁻), in these experimental systems supports this transformation. mdpi.com An enzyme with proposed methylselenol demethylase (MSDM) activity is thought to catalyze the hydrolysis of methylselenol to hydrogen selenide and methanol. reactome.org

This demethylation is a critical step, as hydrogen selenide is a highly reactive species and a central intermediate in the biosynthesis of selenium-containing biomolecules. mdpi.com

Methylation to Dimethyl Selenide

In addition to demethylation, methylselenol, the reduction product of methaneseleninic acid, can be further methylated to form dimethyl selenide ((CH₃)₂Se). researchgate.netresearchgate.net This methylation pathway represents a significant route for the excretion of selenium. mdpi.comresearchgate.net

In vitro experiments have shown that the methylation of methylselenol to dimethyl selenide is an efficient process. nih.gov Studies using cancer cell lines have also detected the formation of dimethyl selenide following incubation with methaneseleninic acid. researchgate.net This conversion is part of a stepwise methylation process that can ultimately lead to the formation of trimethylselenonium (Me₃Se⁺), another excretory product. nih.govresearchgate.net However, some studies suggest that dimethyl selenide is the more predominant end product of this metabolic pathway. nih.gov

The balance between the demethylation of methylselenol to hydrogen selenide and its methylation to dimethyl selenide is crucial in determining the biological fate and activity of methaneseleninic acid.

Substitution Reactions and Organoselenium Compound Formation

Methaneseleninic acid can participate in substitution reactions, leading to the formation of various other organoselenium compounds. The selenium atom in MSA, being electrophilic, is susceptible to nucleophilic attack. nih.gov This reactivity allows for the synthesis of a diverse range of molecules. For example, seleninic acids can be prepared through the oxidation of selenoesters. wikipedia.org

Catalytic Applications in Organic Synthesis

Seleninic acids, including methaneseleninic acid, have demonstrated utility as catalysts in various organic transformations. They are particularly effective in oxidation reactions that utilize hydrogen peroxide as the oxidant. wikipedia.org

Baeyer–Villiger Oxidations

Role of Peroxyseleninic Acid Intermediates

For a long time, peroxyseleninic acids (RSe(=O)OOH) were considered the sole active catalytic intermediates in organoselenium-catalyzed oxidations with hydrogen peroxide. rsc.org Their formation from the reaction of a seleninic acid with hydrogen peroxide is a key step in the catalytic cycle. unifi.itcardiff.ac.uk This intermediate is a powerful oxidant capable of transferring an oxygen atom to various substrates, including alkenes, ketones, and thioethers. wikipedia.org

The stability and reactivity of the peroxyseleninic acid intermediate can be influenced by the structure of the organoselenium catalyst. For instance, electron-withdrawing groups on an arylseleninic acid can enhance the catalytic activity. cardiff.ac.uknih.gov While the peroxyseleninic acid is a central figure, recent research has shown that it is not the only possible active species. nih.govrsc.org In some cases, it can isomerize to the more stable selenonic acid or participate in further redox processes. nih.govmdpi.com Computational studies have indicated that selenonic acids are thermodynamically more stable than the corresponding peroxyseleninic acids. mdpi.com The discovery of the involvement of Se(VI) species, like peroxyselenonic acids, in certain epoxidations has expanded the understanding of these catalytic systems. nih.govrsc.org This suggests that the role of the peroxyseleninic acid is more nuanced, acting either as the direct oxidant or as a precursor to other, even more reactive, oxidizing agents depending on the specific reaction context. rsc.org

Disproportionation Reactions of Selenenic Acids

Selenenic acids (RSeOH) are the selenium analogs of sulfenic acids and are generally unstable intermediates. Methaneselenenic acid (CH₃SeOH) is a product of the reduction of methaneseleninic acid. Due to their instability, selenenic acids readily undergo disproportionation. wikipedia.orgallen.inunacademy.com This is a type of redox reaction where a compound of an intermediate oxidation state converts into two different compounds, one with a higher and one with a lower oxidation state. wikipedia.orgallen.inunacademy.com

In the context of methaneselenenic acid, it is believed to disproportionate to yield methaneseleninic acid (the oxidized product) and dimethyl diselenide (the reduced product). This disproportionation is a key consideration in reactions where methaneselenenic acid is generated in situ. For example, the anticancer activity of some selenium compounds is attributed in part to methaneseleninic acid, which is formed as a disproportionation product of the initially released methaneselenenic acid. researchgate.net

The general reaction for the disproportionation of a selenenic acid can be represented as:

2 RSeOH → RSeO₂H + 1/2 RSeSeR

This reaction highlights the inherent redox instability of the Se(II) oxidation state in selenenic acids, which readily converts to the more stable Se(IV) state in seleninic acids and the Se(I) state in diselenides.

Biological Activities and Molecular Mechanisms

Metabolism of Methaneseleninic Acid to Active Selenium Species

The anticancer efficacy of many selenium compounds is dependent on their metabolic transformation into active chemical species. jst.go.jp For methaneseleninic acid, the generation of methylselenol is a critical step in its bioactivity.

Methylselenol as a Key Metabolite

Methaneseleninic acid is recognized as a direct precursor to methylselenol (CH₃SeH). jst.go.jpnih.gov This conversion can occur non-enzymatically and enzymatically within the cell. researchgate.netresearchgate.net Methylselenol is widely considered to be a critical and active selenium metabolite responsible for the anticancer effects observed with various selenium compounds. wikipedia.orgjst.go.jpmdpi.com The direct conversion of MSA to methylselenol in vitro makes it a valuable compound for studying the mechanisms of selenium's anticancer actions. molbiolcell.org It is this metabolic transformation that is believed to underpin the potent inhibitory effects of MSA on cancer cell growth and survival. mdpi.comuky.edu

Influence of Intracellular Thiol Levels (e.g., Glutathione)

Intracellular thiols, particularly reduced glutathione (B108866) (GSH), play a crucial role in the metabolism of methaneseleninic acid. nih.govuni.lu GSH is essential for the reduction of MSA to its active metabolite, methylselenol. jst.go.jpresearchgate.netnih.gov Studies have shown that MSA treatment can lead to a rapid depletion of intracellular GSH. uni.luencyclopedia.pub This depletion is a consequence of GSH being consumed during the conversion of MSA to methylselenol. rsc.org

The level of intracellular GSH can significantly influence the sensitivity of cancer cells to MSA. In some cancer cell lines, such as human hepatoma (HepG2) cells, higher baseline levels of GSH are associated with increased susceptibility to MSA-induced apoptosis. uni.lu This is because GSH acts as a necessary cofactor for the generation of the cytotoxic metabolite, methylselenol. uni.lunih.gov Enhancing intracellular GSH levels with a precursor like N-acetylcysteine (NAC) has been shown to augment MSA-induced apoptosis, while inhibiting GSH synthesis can protect cells from MSA's effects. uni.lu This highlights the pivotal role of glutathione not as a protective antioxidant in this context, but as a facilitator of MSA's metabolic activation to a potent anticancer agent. uni.lunih.gov

Anticancer Mechanisms of Methaneseleninic Acid

The primary anticancer mechanism of methaneseleninic acid revolves around its ability to induce programmed cell death, or apoptosis, in malignant cells. This process is orchestrated through a series of well-defined molecular pathways.

Induction of Programmed Cell Death

Methaneseleninic acid is a potent inducer of apoptosis in various cancer cell lines. molbiolcell.orgaacrjournals.org This programmed cell death is a key mechanism by which selenium compounds can prevent tumor progression. molbiolcell.org MSA has been shown to trigger apoptosis in prostate, lung, and breast cancer cells, among others. nih.govaacrjournals.orgmdpi.com

Caspase-Dependent Apoptosis Pathways

The apoptotic process initiated by methaneseleninic acid is heavily reliant on a family of proteases known as caspases. aacrjournals.orgaacrjournals.org The activation of these caspases is a hallmark of MSA-induced apoptosis. aacrjournals.org Research has demonstrated that MSA exposure leads to the activation of multiple caspases, including caspase-3, -7, -8, and -9. researchgate.netaacrjournals.org

The activation cascade often involves an initiator caspase, such as caspase-8 or -9, which then activates executioner caspases like caspase-3 and -7. mdpi.comaacrjournals.orgnih.gov For instance, in androgen-independent prostate cancer cells, the enhancing effect of MSA on drug-induced apoptosis was found to be primarily mediated through the amplification of the caspase-8-initiated activation cascade. nih.gov Similarly, in human umbilical vein endothelial cells, MSA-induced apoptosis is executed by caspases, with caspase-3-like activities playing a principal role. nih.gov The use of general caspase inhibitors has been shown to completely block MSA-induced DNA fragmentation, confirming the essential role of caspases in this process. aacrjournals.orgnih.gov

Mitochondrial Dysfunction and Cytochrome c Release

The mitochondria play a central role in the caspase-dependent apoptosis induced by methaneseleninic acid. A key event in this process is the disruption of mitochondrial function, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. aacrjournals.orgembopress.org

The release of cytochrome c is a critical step that triggers the activation of the caspase cascade. embopress.orgmdpi.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which in turn activates caspase-9. embopress.org Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, leading to the execution of the apoptotic program. aacrjournals.orgembopress.org Studies have shown a clear link between MSA treatment, the release of mitochondrial cytochrome c, and the subsequent activation of caspases. aacrjournals.org Interestingly, in some cell models, the release of cytochrome c from the mitochondria in response to MSA has been found to be dependent on prior caspase activation, suggesting the existence of a feedback amplification loop that intensifies the apoptotic signal. aacrjournals.orgcapes.gov.br

Table 1: Key Molecules in Methaneseleninic Acid-Induced Apoptosis

| Molecule | Role in Apoptosis | Reference |

| Methylselenol (CH₃SeH) | Active metabolite of MSA that initiates the apoptotic process. | wikipedia.orgjst.go.jpmdpi.com |

| Glutathione (GSH) | Cofactor for the conversion of MSA to methylselenol. | jst.go.jpnih.govuni.lu |

| Caspase-8 | Initiator caspase, often involved in the initial phase of the apoptotic cascade. | mdpi.comaacrjournals.orgnih.gov |

| Caspase-9 | Initiator caspase, activated by the release of cytochrome c from mitochondria. | mdpi.comaacrjournals.org |

| Caspase-3 | Executioner caspase, responsible for cleaving key cellular proteins and executing apoptosis. | aacrjournals.orgnih.gov |

| Cytochrome c | Mitochondrial protein that, upon release into the cytosol, triggers the activation of caspase-9. | aacrjournals.orgembopress.org |

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, activating a complex signaling network called the unfolded protein response (UPR). nih.gov MSA has been shown to induce ER stress in cancer cells, contributing to its cytotoxic effects. mdpi.comnih.gov

Treatment of cancer cells with MSA leads to the upregulation of key ER stress markers. nih.gov These include the phosphorylation of protein kinase-like ER-resident kinase (PERK) and eukaryotic initiation factor-2alpha (eIF2α), as well as increased levels of glucose-regulated protein 78 (GRP78) and GRP94. nih.gov These molecules are part of the cell's initial attempt to mitigate stress and restore ER homeostasis.

However, under prolonged or overwhelming ER stress induced by higher concentrations of MSA, the cellular response shifts towards apoptosis. nih.gov This is evidenced by the induction of pro-apoptotic molecules such as caspase-12, caspase-7, and the transcription factor C/EBP homologous protein (CHOP), also known as growth arrest and DNA damage-inducible gene 153 (GADD153). nih.govacs.org CHOP is considered a key mediator of ER stress-induced apoptosis. acs.org In some cell lines, the combination of MSA with other agents, like palmitic acid, can significantly upregulate CHOP and enhance apoptosis. acs.org

Interestingly, the cellular sensitivity to MSA-induced ER stress can be modulated. Overexpression of GRP78, a central regulator of ER stress, can mute the apoptotic response to MSA by dampening the induction of both survival and apoptotic markers. nih.gov This highlights the critical role of the ER stress pathway in mediating the anticancer effects of MSA. nih.gov

Oxidative Damage and DNA Fragmentation

MSA's biological activities are also linked to its ability to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While MSA itself is a pro-oxidant, its effects on oxidative damage and subsequent DNA fragmentation are complex and can be cell-type dependent. nih.govresearchgate.net

Conversely, in certain toxicity models, MSA has demonstrated a protective effect against oxidative damage induced by other toxins. researchgate.net For instance, MSA can mitigate the toxic effects of patulin (B190374) by inhibiting ROS generation. researchgate.net This suggests that the impact of MSA on oxidative stress is context-dependent and may be influenced by the specific cellular environment and the presence of other stressors.

Regardless of the precise mechanism of ROS generation, a significant consequence of MSA-induced oxidative stress in cancer cells is DNA damage, often manifesting as DNA fragmentation. nih.govnih.govfrontiersin.org This damage can trigger downstream signaling pathways that contribute to cell cycle arrest and apoptosis. researchgate.net The induction of DNA damage responses is suggested by the activation of checkpoint kinases like Chk2. researchgate.netscispace.com

Cell Cycle Regulation and Growth Inhibition

A prominent effect of methaneseleninic acid is its ability to inhibit cancer cell proliferation by modulating the cell cycle. molbiolcell.org MSA can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, depending on the cancer cell type and experimental conditions. scispace.comnih.gov

G0/G1 Phase Cell Cycle Arrest

In several cancer cell lines, including mouse mammary hyperplastic epithelial cells and certain pancreatic cancer cells, MSA induces a rapid arrest in the G1 phase of the cell cycle. scispace.comnih.gov This arrest is often accompanied by significant changes in the expression and activity of key G1 regulatory proteins.

Research has shown that MSA treatment can lead to a reduction in the total cellular levels of cyclin D1. nih.gov While the total levels of cyclin-dependent kinase 4 (CDK4) may remain unaffected, the amount of CDK4 associated with cyclin D1 is decreased, leading to reduced kinase activity of the cyclin D1-CDK4 complex. nih.gov This complex is crucial for the phosphorylation of the retinoblastoma protein (Rb). Consequently, MSA treatment suppresses the hyperphosphorylated form of Rb and increases the hypophosphorylated form, which in turn elevates the levels of E2F-1 bound to Rb. nih.gov This sequestration of the E2F-1 transcription factor prevents the expression of genes required for S-phase entry, thus enforcing the G1 arrest.

Furthermore, MSA's effect on G1 arrest may be mediated through the modulation of upstream signaling pathways. For instance, MSA has been shown to reduce the levels of the insulin-like growth factor-I receptor and phosphorylated Akt, a key downstream effector in cell survival and proliferation pathways. nih.gov

G2/M Checkpoint Progression Modulation

In other cancer cell types, such as certain triple-negative breast cancer and pancreatic cancer cell lines, MSA has been observed to modulate the G2/M checkpoint. scispace.complos.orgebi.ac.uk This can manifest as an arrest at the G2/M phase or an enhancement of G2/M arrest induced by other chemotherapeutic agents like paclitaxel (B517696). plos.orgscienceopen.com

When used in combination with paclitaxel, MSA synergistically enhances the G2/M arrest, leading to a more pronounced inhibition of cell proliferation. plos.orgscienceopen.com Alone, MSA has been shown to induce a G2 arrest in some pancreatic cancer cell lines. researchgate.netscispace.com This G2 arrest is associated with the activation of the G2 checkpoint kinase (Chk2) and increased expression of p21Cip1 and GADD45. researchgate.netscispace.com GADD45 can dissociate the Cdc2 (Cdk1)/Cyclin B complex, while p21Cip1 inhibits its kinase activity, both of which are critical for the transition from G2 to M phase. scispace.com

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Methaneseleninic acid has demonstrated potent anti-angiogenic properties, primarily through the downregulation of key angiogenic factors. researchgate.netnih.gov

Downregulation of Vascular Endothelial Growth Factor (VEGF)

A primary mechanism by which MSA exerts its anti-angiogenic effects is by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF), a key stimulator of angiogenesis. researchgate.netfrontiersin.org Studies have shown that MSA treatment can reduce VEGF mRNA and protein levels in various cancer cell lines, including prostate and ovarian cancer. researchgate.netfrontiersin.org

The downregulation of VEGF by MSA is linked to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that is often upregulated in the hypoxic tumor microenvironment and plays a crucial role in inducing the expression of pro-angiogenic genes, including VEGF. researchgate.net By reducing HIF-1α levels, MSA effectively suppresses the downstream expression of VEGF. researchgate.net

The inhibition of VEGF secretion by tumor cells has multiple consequences. It directly hinders the stimulation of endothelial cell proliferation and migration, which are essential for new blood vessel formation. nih.gov Additionally, reduced VEGF levels in the tumor microenvironment can enhance the immune response against the tumor, as VEGF has immunosuppressive properties. frontiersin.org Therefore, by downregulating VEGF, MSA not only inhibits angiogenesis but may also contribute to a more favorable anti-tumor immune environment. frontiersin.org

Inhibition of Angiopoietin-2 (Ang-2) Expression

Methaneseleninic acid has been shown to restrict tumor growth by inhibiting the expression of Angiopoietin-2 (Ang-2), a key regulator of vascular morphogenesis. ebi.ac.uknih.gov Upregulation of Ang-2 is frequently associated with various tumors. ebi.ac.uknih.gov

In a study using estrogen-independent bone metastatic mammary cancer cells (MDA-MB-231), treatment with MSA led to a significant reduction in Ang-2 mRNA transcripts and the secretion of Ang-2 proteins. nih.gov This inhibition of the Ang-2/Tie2 pathway is thought to be one of the mechanisms behind the anti-tumor effects of MSA. ebi.ac.uknih.gov The reduction in Ang-2 was also associated with a decrease in vascular endothelial growth factor (VEGF) protein levels. nih.gov Furthermore, in a nude mouse model with MDA-MB-231 induced tumors, oral administration of MSA resulted in a significant decrease in tumor volume and weight, reduced microvascular density, and promoted vascular normalization. nih.gov These findings suggest that MSA's anti-tumor activity is, at least in part, mediated through its inhibition of the Ang-2/Tie2 pathway, potentially via the downregulation of VEGF. nih.gov

| Cell Line | Treatment | Observed Effects on Ang-2 | Associated Findings |

| MDA-MB-231 | Methaneseleninic acid (MSA) | Significant reduction in Ang-2 mRNA and protein secretion. nih.gov | Decreased VEGF protein levels. nih.gov |

| Nude Mice with MDA-MB-231 tumors | Oral MSA | Reduced tumor growth and microvascular density. nih.gov | Decreased VEGF levels in tumors. nih.gov |

Modulation of Gene Expression and Signaling Pathways

The androgen receptor (AR) is a critical factor in the development and progression of prostate cancer. nih.govnih.gov Methaneseleninic acid has been found to disrupt AR signaling in prostate cancer cells. nih.govaacrjournals.org

Studies have demonstrated that MSA can suppress the expression of the androgen receptor at both the mRNA and protein levels in the androgen-sensitive LNCaP human prostate cancer cell line. molbiolcell.orgmolbiolcell.org This leads to a decrease in the levels of prostate-specific antigen (PSA), a well-known androgen-regulated gene, secreted into the medium. molbiolcell.orgmolbiolcell.org The inhibitory effect of MSA on prostate cancer cell growth and cancer-specific biomarkers appears to be mediated through this downregulation of the androgen receptor. aacrjournals.org The suppression of AR transactivation by MSA is primarily attributed to the reduction in AR protein levels. aacrjournals.org

Interestingly, the mechanism by which MSA inhibits AR signaling differs from that of other selenium compounds like selenite (B80905). nih.govaacrjournals.org While selenite's effect is redox-mediated and involves the depletion of glutathione (GSH) and generation of superoxide (B77818), MSA's action on AR and PSA downregulation is not affected by N-acetylcysteine (a GSH precursor) or a superoxide dismutase mimetic. nih.govaacrjournals.org Furthermore, selenite decreases the expression and activity of the Sp1 transcription factor, a key regulator of the AR promoter, whereas MSA does not. nih.govaacrjournals.org This highlights a distinct mechanism of action for MSA in modulating AR signaling. nih.gov

| Prostate Cancer Cell Line | Effect of MSA | Mechanism |

| LNCaP | Suppresses AR mRNA and protein expression, decreases PSA secretion. molbiolcell.orgmolbiolcell.org | Reduces AR protein levels, leading to suppressed AR transactivation. aacrjournals.org |

| LAPC-4, CWR22Rv1, LNCaP-C81, LNCaP-LN3 | Decreases expression of AR and PSA. aacrjournals.org | Blocks AR transcription. aacrjournals.org |

NF-E2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress by regulating the expression of antioxidant and detoxifying enzymes. aacrjournals.orgoncotarget.com Methaneseleninic acid has been shown to activate the Nrf2 signaling pathway. aacrjournals.orgoncotarget.comnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). oncotarget.comnih.gov MSA treatment leads to the nuclear translocation of Nrf2. aacrjournals.orgoncotarget.com This activation is thought to occur through the modification of critical cysteine thiols in Keap1, which acts as a redox sensor. aacrjournals.orgoncotarget.com MSA has been observed to reduce Keap1 protein levels at a post-translational level, likely through modification and subsequent ubiquitination of the Keap1 protein. aacrjournals.orgoncotarget.com This dissociation of Nrf2 from Keap1 allows Nrf2 to move into the nucleus, bind to the antioxidant response element (ARE) in the promoter regions of its target genes, and enhance their transcription. aacrjournals.orgoncotarget.com

However, some studies indicate that while selenite, another selenium compound, induces a strong Nrf2 response in immune cells, MSA does not trigger a significant Nrf2 response in these specific cells, suggesting cell-type-specific effects. frontiersin.org In prostate cancer models, treatment with MSA has been associated with a decrease in NRF2 expression. mdpi.com

NAD(P)H:quinone oxidoreductase-1 (NQO-1) is a key phase II detoxifying and antioxidant enzyme that protects cells from oxidative stress. aacrjournals.org The expression of NQO-1 is primarily regulated by the Nrf2 transcription factor. nih.gov

Methaneseleninic acid has been found to induce the expression of NQO-1 in a time- and concentration-dependent manner in human liver cells. aacrjournals.org This induction is a direct consequence of the activation of the Nrf2 pathway by MSA. aacrjournals.orgnih.gov Studies have shown that silencing Nrf2 significantly reduces the MSA-induced expression of NQO-1. aacrjournals.orgoncotarget.com Furthermore, in embryonic fibroblasts from Nrf2 knockout mice, MSA failed to induce NQO-1 expression, confirming the critical role of Nrf2 in this process. aacrjournals.orgoncotarget.com The induction of NQO-1 by MSA is believed to be mediated by its metabolite, methylselenol. nih.gov

| Cell Line | Effect of MSA | Underlying Mechanism |

| Chang human liver cells | Induces NQO-1 expression in a time- and concentration-dependent manner. aacrjournals.org | Activation of the Keap1-Nrf2 signaling pathway. aacrjournals.orgnih.gov |

| Nrf2 knockout mouse embryonic fibroblasts | Fails to induce NQO-1 expression. aacrjournals.orgoncotarget.com | Demonstrates the essential role of Nrf2 in MSA-mediated NQO-1 induction. aacrjournals.org |

c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by various cellular stresses and play a role in apoptosis. Methaneseleninic acid has been shown to potentiate the apoptotic effects of certain chemotherapeutic drugs by interacting with JNK-dependent molecular targets. mdpi.comnih.govaacrjournals.org

In androgen-independent prostate cancer cells (DU145), MSA was found to enhance the apoptosis induced by drugs like SN-38 (an active metabolite of irinotecan), etoposide (B1684455), and paclitaxel. nih.govaacrjournals.org This enhancement was not due to a further increase in JNK phosphorylation but rather through interactions with molecular targets downstream of JNK. aacrjournals.org This interaction amplifies the caspase-8-initiated activation cascades, leading to increased apoptosis. nih.govaacrjournals.org The use of a JNK inhibitor significantly decreased the caspase activation and apoptosis induced by the combination of MSA and these chemotherapeutic agents. nih.govaacrjournals.org

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their inhibition is a therapeutic strategy in cancer. researchgate.netembopress.org Methaneseleninic acid has been identified as an inhibitor of HDAC activity. ebi.ac.ukaacrjournals.orgnih.gov

In various lymphoma and esophageal squamous cell carcinoma cell lines, MSA treatment resulted in the inhibition of HDAC activity, leading to the acetylation of histone H3 and α-tubulin. aacrjournals.orgnih.govmdpi.com This effect appears to require the cellular metabolism of MSA to its active metabolite, methylselenol. nih.gov Interestingly, MSA did not inhibit HDAC activity in a cell-free enzyme assay, suggesting that its inhibitory action occurs within intact cells through its metabolite. aacrjournals.orgmdpi.com The inhibition of HDACs by MSA is concentration-dependent. aacrjournals.orgmdpi.com This novel mechanism of selenium action, through the inhibition of HDAC activity by its metabolite methylselenol, may contribute to its anti-cancer properties. nih.gov

| Cell Line Type | Effect of MSA | Key Findings |

| Lymphoma (RL, SUD4, DHL4) | Inhibits HDAC activity, increases acetylation of histone H3 and α-tubulin. aacrjournals.orgnih.gov | Cellular metabolism to methylselenol is required for HDAC inhibition. nih.gov |

| Esophageal Squamous Cell Carcinoma | Reduces HDAC activity. mdpi.com | Up-regulates GCN5 protein levels, a histone acetyltransferase. mdpi.com |

Modulation of JAK2/STAT3 Signaling Pathway

Synergistic Effects with Chemotherapeutic Agents

The therapeutic potential of methaneseleninic acid extends to its ability to enhance the apoptotic effects of other chemotherapeutic drugs, namely SN38 (the active metabolite of irinotecan) and etoposide. In androgen-independent prostate cancer cells, MSA has been shown to increase the apoptosis-inducing potency of SN38, etoposide, and paclitaxel by several folds compared to the effects of the individual drugs. acs.org This potentiation of apoptosis is a key finding, suggesting that MSA can sensitize cancer cells to the cytotoxic effects of these agents. The combination of MSA with either SN38 or etoposide leads to a synergistic increase in the cleavage of caspases, which are crucial executioners of apoptosis.

Potentiation of Paclitaxel Efficacy

Antioxidant and Redox Homeostasis Regulation

NRF2-HO1 Pathway Modulation

Methaneseleninic acid has a complex and context-dependent role in the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-Heme Oxygenase-1 (HO-1) pathway, a critical regulator of cellular defense against oxidative stress. molbiolcell.orgresearchgate.net In some contexts, such as in prostate cancer, MSA has been found to decrease the expression of NRF2. However, other studies have shown that MSA can activate the Keap1/Nrf2 pathway, thereby enhancing the cellular antioxidant response. This activation can lead to the increased expression of NRF2 target genes, including HO-1, which plays a crucial role in protecting cells from oxidative damage. molbiolcell.org The activation of the NRF2 pathway by MSA can involve the nuclear translocation of NRF2 and its binding to the antioxidant response element (ARE), leading to the transcription of various cytoprotective genes. nih.govmolbiolcell.org For instance, MSA has been shown to induce the expression of NAD(P)H:quinone oxidoreductase-1 (NQO1), a phase II detoxification enzyme regulated by NRF2. This modulation of the NRF2-HO1 pathway contributes to MSA's ability to regulate redox homeostasis and protect cells from carcinogens.

| Cell Line/Model | Effect of Methaneseleninic Acid on NRF2-HO1 Pathway | Research Finding |

| Human Prostate Cancer Cells (LNCaP) | Decreased NRF2 expression. | Contributes to the anti-proliferative effects of MSA in this cancer type. |

| Human Chang Liver Cells | Increased nuclear translocation of Nrf2 and binding to antioxidant response elements. | Led to the induction of NQO-1 expression. |

| Mouse Model (Oral Administration) | Induced hepatic NQO-1 expression. | Demonstrates in vivo activation of the NRF2 pathway. |

Enhancement of Endogenous Antioxidant Enzyme Systems

Methaneseleninic acid (MSA) has been shown to influence the body's innate antioxidant capabilities by modulating key enzyme systems. This is primarily achieved through its role as a precursor to methylselenol (CH₃SeH), a critical selenium metabolite. nih.gov The following subsections detail its impact on glutathione peroxidase and superoxide dismutase.

Glutathione Peroxidase (GPx) Activity

Methaneseleninic acid has been demonstrated to elevate the activity of glutathione peroxidase (GPx), a vital family of antioxidant enzymes. nih.gov In a study involving C57BL/6 mice with colon cancer xenografts, oral administration of MSA led to increased blood GPx activities. nih.gov This enhancement of GPx activity is considered a key factor in the compound's biological effects. nih.gov The metabolism of MSA to methylselenol is a crucial step, as this metabolite is believed to be the active form that influences GPx and other cellular processes. wikipedia.orgnih.gov Selenium, the core element in MSA, is an essential cofactor for approximately 25 selenoproteins, including the various isoforms of glutathione peroxidase. mdpi.com

Table 1: Effect of Methaneseleninic Acid on Glutathione Peroxidase (GPx) Activity

| Study Type | Model System | Key Finding | Reference |

|---|---|---|---|

| In vivo | C57BL/6 Mice with Colon Cancer Xenografts | Oral dosing with MSeA elevated blood GPx activities. | nih.gov |

| In vitro | Chemiluminescence Assay | Methylselenol, derived from MSA, is involved in processes that are influenced by GPx. | nih.gov |

Superoxide Dismutase (SOD) Activity

The interaction between methaneseleninic acid and superoxide dismutase (SOD) is complex. While some selenium compounds have been shown to increase SOD activity, the direct effects of MSA are not as clearly defined and can be context-dependent. mdpi.com For instance, in studies with DU145 human prostate cancer cells, the apoptotic effects induced by MSA were not significantly affected by the addition of superoxide dismutase, suggesting its mechanism of action in this context is not primarily mediated by superoxide. aacrjournals.org However, it is known that the metabolite of MSA, methylselenol, can generate superoxide in vitro. nih.gov This production of superoxide can be fully quenched by SOD. nih.gov This suggests an indirect relationship where MSA's metabolic product can influence the cellular redox state, which SOD helps to regulate. nih.govaacrjournals.org

Table 2: Interaction of Methaneseleninic Acid with Superoxide Dismutase (SOD)

| Study Context | Cell Line/Model | Observation | Implication | Reference |

|---|---|---|---|---|

| Apoptosis Induction | DU145 Human Prostate Cancer Cells | Apoptosis induced by MSeA was not sensitive to SOD. | MSeA's apoptotic action in these cells is likely not mediated by superoxide. | aacrjournals.org |

| In vitro Assay | Chemiluminescence Assay | Superoxide generated by the MSeA metabolite methylselenol was quenched by SOD. | MSeA's metabolite can produce superoxide, which is regulated by SOD. | nih.gov |

Immunomodulatory Properties

Methaneseleninic acid exhibits notable immunomodulatory properties, influencing the activity of various components of the immune system. nih.gov Its effects range from the activation of immune cells to the modulation of cytokine production, highlighting its potential to influence immune responses. mdpi.comfrontiersin.org

Activation of Immune System Components

Research indicates that methaneseleninic acid can activate several key players in the immune system. It has been shown to enhance the functional activity of CD8 cytotoxic T-lymphocytes and Natural Killer (NK) cells. nih.govmdpi.com MSA can also influence the expression of major histocompatibility complex (MHC) class I proteins, which are crucial for antigen presentation to T-cells. mdpi.commdpi.comnih.gov Furthermore, its metabolite, methylselenol, can increase the expression of NKG2D ligands on tumor cells, making them more susceptible to recognition and elimination by NK cells and some activated CD4+ T cells. mdpi.com

Influence on Phagocytosis

Methaneseleninic acid has been found to influence phagocytosis, a critical process in the immune response where cells engulf and digest cellular debris and pathogens. Studies have shown that MSA can activate the phagocytosis of tumor cells by macrophages. nih.govmdpi.com In another context, treatment with MSA was found to decrease the phagocytic capacity of trabecular meshwork cells in the eye. arvojournals.org More specifically, in the context of Mycobacterium tuberculosis infection, MSA has been observed to induce LC3-associated phagocytosis (LAP) in alveolar macrophages, which helps to limit the intracellular growth of the bacteria. mdpi.comnih.gov

Table 3: Influence of Methaneseleninic Acid on Phagocytosis

| Cell Type | Context | Effect of MSeA | Reference |

|---|---|---|---|

| Macrophages | Tumor Environment | Activates phagocytosis of tumor cells. | nih.govmdpi.com |

| Trabecular Meshwork Cells | Ocular Homeostasis | Decreased phagocytic capacity. | arvojournals.org |

| Alveolar Macrophages | Mycobacterium tuberculosis Infection | Induces LC3-associated phagocytosis. | mdpi.comnih.gov |

Cytokine Production Modulation

Methaneseleninic acid has demonstrated the ability to modulate the production of various cytokines, which are signaling proteins that play a crucial role in regulating immune responses. For instance, in a study on colon cancer xenografts, MSA treatment was associated with a reduction in plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org Similarly, in esophageal squamous cell carcinoma cells, MSA was found to inhibit the secretion of IL-6. frontiersin.orgfrontiersin.org Research on THP-1 macrophages also showed that MSA was potent in reducing IL-6 and TNF-α levels. researchgate.net This modulation of cytokine production underscores the anti-inflammatory potential of MSA. nih.govmdpi.com

Table 4: Modulation of Cytokine Production by Methaneseleninic Acid

| Cytokine | Cell/Model System | Effect of MSeA | Reference |

|---|---|---|---|

| TNF-α | Colon Cancer Xenografts in Mice | Reduction in plasma levels. | nih.gov |

| IL-6 | Colon Cancer Xenografts in Mice | Reduction in plasma levels. | nih.gov |

| IL-6 | Esophageal Squamous Cell Carcinoma Cells | Inhibition of secretion. | frontiersin.orgfrontiersin.org |

| IL-6 | THP-1 Macrophages | Reduction in levels. | researchgate.net |

| TNF-α | THP-1 Macrophages | Reduction in levels. | researchgate.net |

Effects on T-Cell Proliferation and Activity

Methaneseleninic acid (MSA) has demonstrated significant immunomodulatory properties that impact the proliferation and activity of T-cells, key players in the adaptive immune response against cancer. The compound's influence extends to reinvigorating exhausted T-cells and enhancing their cytotoxic capabilities, thereby overcoming some of the immune escape mechanisms employed by tumor cells.

CD8 T-Cell Reinvigoration

T-cell exhaustion is a state of dysfunction driven by chronic antigen stimulation within the tumor microenvironment (TME), leading to impaired proliferative capacity and cytotoxic function of CD8+ T-cells. nih.gov Strategies to reinvigorate these exhausted CD8+ T-cells (TEXs) are a major focus of cancer immunotherapy. nih.govfrontiersin.org Research indicates that Methaneseleninic acid is a compound of interest for its potential to stimulate CD8+ T-cell activity. doherty.edu.au

Studies have shown that MSA enhances the cytolytic activity of T-cells. frontiersin.orgnih.gov In the context of ovarian cancer, treating tumor cells with MSA led to an increase in T-cell mediated tumor cell killing. frontiersin.org This effect is not due to a direct impact on T-cell viability, as MSA, at concentrations cytotoxic to cancer cells, does not harm immune cells. frontiersin.orgnih.gov Instead, the reinvigoration appears to be mediated by MSA's influence on the tumor cells themselves, which in turn creates a more favorable environment for T-cell function. frontiersin.org Further research is exploring the specific effects of MSA on CD8+ T-cell proliferation and its ability to reinvigorate these cells after antigenic stimulation, particularly in the context of chronic viral infections like HIV, which also involve T-cell exhaustion. doherty.edu.au The compound's ability to foster an anti-tumor phenotype suggests it could help patients who have become resistant to other immunotherapies, such as PD-1 inhibitors, to respond again. williamscancerinstitute.com

MHC Class I Modulation in Cancer Cells

A critical mechanism by which cancer cells evade immune detection is the downregulation of Major Histocompatibility Complex (MHC) class I molecules on their surface. This prevents cytotoxic T-lymphocytes (CTLs) from recognizing and eliminating them. Methaneseleninic acid has been shown to counteract this immune escape strategy by upregulating the expression of MHC class I molecules on various cancer cells. nih.govresearchgate.net

Research on B16F10 melanoma cells, which have low basal levels of MHC class I antigens, revealed that treatment with MSA resulted in a dose-dependent increase in MHC class I surface expression. researchgate.netnih.gov This effect was attributed to the transcriptional upregulation of key components of the antigen processing machinery (APM) and the interferon (IFN) signaling pathway. researchgate.netnih.gov By restoring the expression of these components, MSA helps to reverse the tumor's immune escape phenotype. nih.gov This modulation of MHC class I expression is not limited to melanoma; similar effects have been observed in different human tumor cell lines. nih.govnih.gov

In studies involving breast cancer, MSA and another methylselenol precursor, dimethyldiselenide (DMDSe), increased the surface expression of HLA class I molecules on antigen-presenting-like THP-1 cells. spandidos-publications.com This enhanced expression led to improved activation of CTLs, which then demonstrated greater cytotoxicity against breast cancer cell lines. spandidos-publications.com For instance, a 2.5 µM concentration of MSA led to a 2.3-fold increase in the expression of HLA-A2 molecules on THP-1 cells. spandidos-publications.com This suggests that MSA can act as an adjuvant, boosting the efficacy of cancer vaccines and other T-cell-based immunotherapies. spandidos-publications.com

Table 1: Effect of Methaneseleninic Acid (MSA) on MHC Class I Expression in Various Cell Lines

| Cell Line | Cancer Type | Key Finding | Fold Increase in Expression | Reference |

| B16F10 | Melanoma | Dose-dependent upregulation of MHC class I surface antigens. | Not specified | researchgate.netnih.gov |

| THP-1 | Antigen-presenting-like cells | Increased expression of HLA-A2 molecules. | 2.3-fold (at 2.5 µM) | spandidos-publications.com |

| Human Tumor Cell Lines | Various | Enhanced MHC class I surface expression. | Not specified | nih.gov |

Inhibition of PDL1 and VEGF in Tumor Microenvironment

The tumor microenvironment (TME) contains various factors that suppress immune responses, including the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells and the secretion of Vascular Endothelial Growth Factor (VEGF). mdpi.com PD-L1 interacts with the PD-1 receptor on T-cells, delivering an inhibitory signal that dampens their activity. VEGF, a key driver of angiogenesis, also has immunosuppressive effects, including the promotion of CD8+ T-cell exhaustion. frontiersin.org Methaneseleninic acid has been found to counteract these immunosuppressive mechanisms. frontiersin.org

In ovarian cancer cell lines, treatment with MSA was shown to downregulate the expression of PD-L1. frontiersin.orgnih.gov This reduction in PD-L1 limits the activation of the inhibitory PD-1/PD-L1 pathway, resulting in enhanced T-cell activation and subsequent killing of tumor cells. frontiersin.org

Furthermore, MSA significantly reduces the levels of VEGF in the TME. frontiersin.org The mechanism involves the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that regulates VEGF expression. frontiersin.orgresearchgate.net Studies on ovarian cancer cell lines demonstrated that MSA treatment led to a more than four-fold decrease in secreted VEGF. frontiersin.org This reduction in VEGF helps to alleviate the suppression of T-cell function within the tumor. frontiersin.org Similar findings have been reported in clear cell renal cell carcinoma, where MSA-induced inhibition of Transforming Growth Factor-Beta (TGF-β) was associated with a dose- and time-dependent downregulation of both PD-L1 and VEGF. eventscribe.net Research on breast cancer cells also showed that MSA reduced VEGF secretion. researchgate.net By inhibiting both PD-L1 and VEGF, MSA sensitizes cancer cells to T-cell-mediated killing, making it a promising agent for use in combination with other cancer therapies. frontiersin.orgnih.goveventscribe.net

Table 2: Impact of Methaneseleninic Acid (MSA) on PD-L1 and VEGF Levels

| Cancer Type | Target Molecule | Effect of MSA Treatment | Associated Mechanism | Reference |

| Ovarian Cancer | PD-L1 | Decreased expression. | Limits PD-1/PD-L1 inhibitory pathway. | frontiersin.orgnih.gov |

| Ovarian Cancer | VEGF | More than 4-fold decrease in secreted levels. | Suppression of HIF-1α. | frontiersin.org |

| Clear Cell Renal Cell Carcinoma | PD-L1 & VEGF | Dose- and time-dependent downregulation. | Associated with inhibition of TGF-β. | eventscribe.net |

| Breast Cancer | VEGF | Reduced secretion. | Inhibition of HIF-1α and its downstream targets. | researchgate.net |

Characterization and Analytical Techniques

Structural Elucidation

Determining the precise three-dimensional arrangement of atoms and the stereochemical nature of methaneseleninic acid is fundamental to understanding its properties and reactivity.

X-ray crystallography has been instrumental in providing a definitive solid-state structure of methaneseleninic acid. wikipedia.orgwikipedia.org Analysis of its crystals reveals a pyramidal geometry around the central selenium atom. wikipedia.orgwikiwand.com This technique has furnished precise measurements of bond lengths and angles, which are critical for theoretical modeling and understanding the compound's electronic nature. The structure of methaneseleninic acid is isomorphous to that of methanesulfinic acid. wikipedia.orgwikipedia.org

Key structural parameters determined from X-ray crystallographic analysis are presented below.

| Parameter | Value |

| Se-C Bond Length | 1.925(8) Å |

| Se-O Bond Length | 1.672(7) Å |

| Se-OH Bond Length | 1.756(7) Å |

| OSeO Angle | 103.0(3)° |

| HO-Se-C Angle | 93.5(3)° |

| OSeC Angle | 101.4(3)° |

| Data sourced from crystallographic studies. wikipedia.orgwikipedia.org |

While the methaneseleninic acid molecule itself is achiral, it possesses a pyramidal structure at the selenium atom, which allows for the existence of enantiomers. oup.com These optical isomers can be isolated through the crystallization of a racemic mixture, a process known as conglomerate formation. oup.comresearchgate.net Each enantiomeric form crystallizes into a chiral crystal lattice. oup.com

Circular dichroism (CD) spectroscopy is a vital technique for studying these chiral forms. rsc.org Although methaneseleninic acid racemizes rapidly in solution, its optical isomers are stable in the solid state. wikipedia.orgoup.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can distinguish between the (R)- and (S)-enantiomers in their crystalline form. oup.comresearchgate.net The relationship between the absolute configuration of the enantiomers and their corresponding CD spectra has been established through conjunction with X-ray crystallographic analysis. oup.comresearchgate.net This technique has also been used to assign the absolute configuration of related chiral molecules, such as methanesulfinic acid, by comparing their solid-state CD spectra. oup.comrsc.org It's important to note that a CD signal for an achiral molecule can sometimes be induced when it is placed in a chiral environment. synchrotron-soleil.froptica.org

X-ray Crystallographic Analysis

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating methaneseleninic acid from reaction mixtures or biological samples, often containing a variety of other selenium species.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the speciation and quantification of selenium compounds, including methaneseleninic acid. nih.govnih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed. researchgate.netrsc.org To achieve effective separation of various selenium species—which can be anionic, cationic, or neutral—ion-pairing reagents are frequently added to the mobile phase. researchgate.netcore.ac.uk For instance, a mobile phase containing sodium 1-butanesulfonate and tetramethylammonium (B1211777) hydroxide (B78521) has been used to separate a wide range of selenium compounds. researchgate.netrsc.org Another approach involves using perfluorinated carboxylic acids as ion-pairing agents. nih.gov

Detection is often accomplished by coupling the HPLC system to an element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), a technique known as HPLC-ICP-MS. nih.govrsc.orgrsc.orgresearchgate.net This hyphenated technique provides high sensitivity and allows for the specific detection of selenium-containing compounds as they elute from the column. researchgate.net HPLC coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is also used for identification and quantification. nih.govresearchgate.netresearchgate.net

Below is an example of HPLC conditions used for the separation of selenium compounds.

| Parameter | Condition |

| Column | LiChrosorb RP-18 / TSK-Gel ODS-100V |

| Mobile Phase | 2.5 mM sodium 1-butanesulfonate & 8 mM tetramethylammonium hydroxide / 5mM ammonium (B1175870) acetate (B1210297) in water/methanol |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) / Tandem Mass Spectrometry (MS/MS) |

| Data compiled from various HPLC methods for selenium speciation. nih.govresearchgate.net |

Direct analysis of methaneseleninic acid by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. colostate.edu Therefore, a derivatization step is necessary to convert the polar seleninic acid group into a more volatile and thermally stable functional group. gcms.cz Common derivatization techniques include silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, or alkylation to form esters. colostate.edumdpi.com

After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netresearchgate.net This approach allows for the separation and detection of methaneseleninic acid, distinguishing it from other volatile or derivatized compounds in a sample. Solid-phase microextraction (SPME) can be used as a pre-concentration step for volatile selenium species before GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Elemental and Molecular Detection

A variety of spectroscopic methods are employed for the detection and structural confirmation of methaneseleninic acid.

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and structure of methaneseleninic acid. Techniques like electrospray ionization (ESI-MS) are used to generate ions for analysis. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that aids in structural confirmation. nih.govunito.it Membrane inlet mass spectrometry (MIMS) has been used for the in situ monitoring of volatile metabolites derived from methaneseleninic acid, such as dimethyl diselenide. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a highly sensitive elemental detection technique, ICP-MS is ideal for quantifying the total selenium content in a sample or for use as a detector in hyphenated techniques like HPLC-ICP-MS. nih.gov It allows for the detection of selenium species at very low concentrations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation in solution.

⁷⁷Se NMR: The ⁷⁷Se isotope is NMR-active (spin ½), and its chemical shift is highly sensitive to the chemical environment of the selenium atom. huji.ac.ilresearchgate.net Different classes of organoselenium compounds appear in distinct regions of the ⁷⁷Se NMR spectrum. huji.ac.il For example, the reaction of methaneseleninic acid with dimedone to form dimethyl diselenide can be monitored by observing the change in the ⁷⁷Se chemical shift. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful elemental analysis technique used for the sensitive detection and quantification of selenium. When coupled with a separation technique like high-performance liquid chromatography (HPLC), it becomes an indispensable tool for selenium speciation analysis. HPLC-ICP-MS allows for the separation of different selenium compounds, including methaneseleninic acid, from a sample, with subsequent element-specific detection by the ICP-MS. researchgate.netumass.edu This approach makes it possible to determine the distribution of selenium among various species within a biological system, such as cell lysates or growth media. researchgate.netnih.gov

A key advantage of ICP-MS is its potential for species-independent sensitivity, which allows for the quantification of unknown metabolites without requiring authentic standards. However, studies have shown that the use of certain sample introduction systems, such as membrane desolvators, can sometimes lead to species-dependent responses, with compounds like methaneseleninic acid showing signal loss under specific conditions. Researchers have successfully used HPLC-ICP-MS to track the metabolism of methaneseleninic acid in various cell models, identifying metabolites excreted from cells into the supernatant. researchgate.netrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

While ICP-MS provides elemental information, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is essential for the molecular and structural identification of methaneseleninic acid and its metabolites. umass.edunih.gov This technique is often coupled with liquid chromatography (LC-ESI-MS/MS). rsc.org After separation by LC, compounds are ionized by ESI and introduced into the mass spectrometer. The precursor ion corresponding to the mass of the target molecule can be selected and fragmented, a process known as collision-induced dissociation. nih.gov

The resulting fragmentation pattern is a unique "fingerprint" that can confirm the identity of a known compound or help elucidate the structure of an unknown metabolite. nih.gov For instance, LC-ESI-MS/MS has been instrumental in identifying Se-methylselenocysteine as a major metabolite of methaneseleninic acid in hepatocytes. researchgate.net The complementary data from both ion trap and triple quadrupole mass spectrometers provide robust proof of metabolite identities. researchgate.net

Atomic Emission Detection (AED)

Atomic Emission Detection (AED) is another element-selective detection method that can be interfaced with chromatography, most commonly gas chromatography (GC). dss.go.thumass.edu In GC-AED, the eluent from the GC column is introduced into a high-energy plasma (e.g., microwave-induced plasma) which atomizes the molecules. The atoms are excited and emit light at characteristic wavelengths for each element. By monitoring the selenium-specific emission line, the detector provides a selective signal for selenium-containing compounds. dss.go.th

This technique is particularly useful for the analysis of volatile or derivatized selenium compounds. umass.edu GC-AED has been applied to determine various organoselenium compounds in biological samples, aiding in the elucidation of metabolic pathways. dss.go.thumass.edu

Biochemical Assays for Biological Activity

To investigate the biological effects of methaneseleninic acid at a biochemical level, researchers utilize various assays that measure changes in cellular components and enzyme functions.

Measurement of Intracellular Glutathione (B108866) Levels

Reduced glutathione (GSH) is a critical antioxidant and a key cofactor in the metabolism of methaneseleninic acid. nih.govjst.go.jp The conversion of methaneseleninic acid to the active metabolite, methylselenol, is a GSH-dependent process. jst.go.jp Consequently, treatment of cells with methaneseleninic acid often leads to a rapid depletion of the intracellular GSH pool. uni.luresearchgate.net

The measurement of intracellular GSH levels is, therefore, a fundamental assay in studying the compound's mechanism. Studies have demonstrated a significant, concentration- and time-dependent decrease in GSH levels in various cancer cell lines upon exposure to methaneseleninic acid. nih.gov For example, in L9981 lung cancer cells treated with 5 µM of methaneseleninic acid, the intracellular GSH level dropped to approximately 50% of the control level after 12 hours and to 20% after 24 hours. nih.gov This dynamic relationship highlights the central role of GSH in mediating the biological activity of methaneseleninic acid. uni.lunus.edu.sg

| MSA Concentration (µM) | Time Point (hours) | Relative GSH Level (% of Control) |

|---|---|---|

| 5 | 12 | ~50% |

| 5 | 24 | ~20% |

| 7.5 | Not Specified | Significantly Decreased |

Enzymatic Activity Assays (e.g., NQO-1)

Methaneseleninic acid has been shown to induce the expression and activity of phase II detoxification enzymes, with NAD(P)H:quinone oxidoreductase-1 (NQO-1) being a prominent example. nih.govnih.govmolbiolcell.org NQO-1 is a cytoprotective enzyme that detoxifies quinones and protects cells from oxidative damage. abcam.com